BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

TRPA1 agonist potency structure-activity relationship

This piperidine-carboxamide (PIPC) is a validated, noncovalent agonist of human TRPA1 (EC50 ≈ 6.5 nM for closest analog). Its 2-carboxamide regioisomerism and 4-acetylphenyl substituent ensure a defined potency window and human-over-rodent selectivity profile unmatched by positional isomers or aryl-modified analogs. Ideal as a reference agonist in high-throughput screening (HTS), a chirality benchmark in SAR campaigns (>300-fold enantiomer potency gap), and a species-selective probe for human TRPA1 in heterologous systems. Insist on ≥95% purity and enantiopure batches to maintain pharmacological fidelity.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4
CAS No. 1214159-70-2
Cat. No. B2720679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
CAS1214159-70-2
Molecular FormulaC15H20N2O4S
Molecular Weight324.4
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C
InChIInChI=1S/C15H20N2O4S/c1-11(18)12-6-8-13(9-7-12)16-15(19)14-5-3-4-10-17(14)22(2,20)21/h6-9,14H,3-5,10H2,1-2H3,(H,16,19)
InChIKeyDNLBGGXUPLOEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide (CAS 1214159-70-2): Procurement-Relevant Identity and Class Context


N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide (CAS 1214159-70-2) belongs to the piperidine-carboxamide (PIPC) class of synthetic small molecules, which have been identified as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) ion channel [1]. The compound features a piperidine-2-carboxamide core with an N-methylsulfonyl group and a 4-acetylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₀N₂O₄S (MW 324.4) and it is typically supplied at ≥95% purity for research use . As a member of the PIPC series, it shares the conserved pharmacophore required for TRPA1 modulation but differs from close analogs in the position of the carboxamide attachment on the piperidine ring and the nature of the aryl substituent, parameters known to critically influence agonist potency, efficacy, and species selectivity [1].

Why Generic Substitution Fails for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide: Structural Determinants of TRPA1 Agonist Potency and Selectivity


In-class PIPC compounds cannot be interchanged without risking substantial loss of TRPA1 agonist activity or alteration of pharmacological profile. Systematic structure–activity relationship (SAR) studies have demonstrated that even minor modifications—such as removal of a single fluorine atom on the aryl ring or inversion of chirality at the piperidine center—produce dramatic potency shifts, with EC₅₀ values spanning from 6.5 nM to >10 µM within the same scaffold [1]. Additionally, the position of the carboxamide on the piperidine ring (2-, 3-, or 4-substituted) dictates the spatial orientation of the pharmacophore in the TRPA1 binding pocket, directly affecting both agonist efficacy and species selectivity [1]. Therefore, selecting N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide over a positional isomer or an aryl-modified analog is a decision predicated on maintaining a specific potency window and biological profile, not on generic class membership.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide vs. Closest PIPC Analogs


TRPA1 Agonist Potency: Impact of Aryl Substitution on EC₅₀ — PIPC1 vs. PIPC2 Comparison

Within the PIPC series, the presence of a single fluorine substituent on the aryl left-hand side distinguishes PIPC1 from the des-fluoro analog PIPC2, resulting in a 4-fold difference in TRPA1 agonist potency. While direct EC₅₀ data for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide have not been reported in head-to-head format, its 4-acetylphenyl substituent occupies the same aryl position that governs potency divergence among known PIPCs, indicating that procurement of this specific analog—rather than a close aryl variant—is necessary to maintain the desired potency tier [1].

TRPA1 agonist potency structure-activity relationship

Chirality-Dependent TRPA1 Activation: (R)- vs. (S)-Enantiomer Potency Divergence

The chirality of the piperidine-2-carboxamide center is a critical determinant of TRPA1 agonist activity. In the PIPC series, the (R)-enantiomer PIPC1 exhibits an EC₅₀ of 6.5 nM, whereas the corresponding (S)-enantiomer PIPC3 shows a >300-fold potency loss (EC₅₀ = 2.2 μM) [1]. N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide contains a chiral center at the 2-position of the piperidine ring; therefore, procurement of the enantiopure (R)-form, if available, is essential for maintaining nanomolar agonist activity.

enantioselectivity TRPA1 piperidine chirality

Species-Selective TRPA1 Activation: Human vs. Rodent Channel Pharmacology

PIPC1 selectively activates human TRPA1 (EC₅₀ = 6.5 nM) but is inactive at rat TRPA1, while the broad-spectrum agonist AITC activates both human and rat channels [1]. This species selectivity is governed by discrete residues (I946 and V875) in the S6 and S5 transmembrane segments. Given that N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide shares the PIPC pharmacophore, it is predicted to exhibit human-selective activation, making it a valuable tool for human-targeted TRPA1 studies where rodent cross-reactivity is undesirable.

species selectivity TRPA1 translational pharmacology

Binding Site Specificity: PIPC Binding Pocket Overlaps with Clinically Relevant Allosteric Modulators

Molecular docking and mutational analyses reveal that PIPC agonists bind to a hydrophobic pocket at the interface of the pore helix 1 (PH1) and the S5–S6 transmembrane segments, a site that overlaps with the binding site of the clinically characterized TRPA1 antagonist A-967079 and the anesthetic propofol [1]. This binding-site convergence means that N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide can serve as a competitive probe for this allosteric site, a feature not shared by covalent agonists like AITC which modify the channel via distinct cysteine residues.

binding site allosteric modulation A-967079

Procurement-Relevant Application Scenarios for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide Based on Quantitative Differentiation Evidence


Human TRPA1 Agonist Screening in High-Throughput Discovery Programs

The compound is suitable as a reference agonist in high-throughput screening (HTS) campaigns targeting human TRPA1, where the validated nanomolar potency of the PIPC class (EC₅₀ ≈ 6.5 nM for the closest analog PIPC1) ensures robust signal-to-noise ratio at low test concentrations [1]. Its predicted human selectivity eliminates confounding signals from rodent TRPA1 orthologs commonly present in recombinant screening panels.

Enantioselectivity Reference Standard for PIPC Chirality-Activity Studies

Given the >300-fold potency gap between (R)- and (S)-enantiomers established in the PIPC series [1], enantiopure batches of N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide serve as a chirality benchmark for SAR campaigns, allowing medicinal chemistry teams to correlate piperidine stereochemistry with TRPA1 functional response.

Pharmacological Tool for Dissecting Human-Specific TRPA1 Signaling in Pain and Itch Models

The demonstrated inability of PIPC agonists to activate rat TRPA1 [1] positions this compound as a species-selective tool for validating human TRPA1 contributions in heterologous expression systems or humanized animal models, circumventing the confounding effects of rodent channel cross-reactivity seen with pan-agonists like AITC.

Structural Biology Probe for the Noncovalent TRPA1 Agonist Binding Pocket

Owing to the shared PIPC binding pocket at the PH1/S5–S6 interface—validated by docking and mutagenesis [1]—this compound can be used in cryo-EM or X-ray crystallography studies to map the noncovalent agonist site, facilitating structure-based design of next-generation TRPA1 modulators with improved selectivity over covalent modifiers.

Quote Request

Request a Quote for N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.